Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate
Overview
Description
“Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group . This indicates that it can participate in various chemical reactions, particularly those involving carbonyl compounds .Physical And Chemical Properties Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate” are not provided in the retrieved documents.Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections.
Antimycobacterial Activity
Imidazole compounds have also been found to have antimycobacterial properties . This suggests that they could be used in the development of drugs for the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives make them potentially useful in the treatment of inflammatory conditions .
Antitumor Activity
Imidazole compounds have been shown to have antitumor activity . This suggests that they could be used in the development of new cancer treatments.
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity . This means that they could potentially be used in the treatment of diabetes.
Antiallergic Activity
Imidazole compounds have been found to have antiallergic properties . This suggests that they could be used in the treatment of allergic reactions.
Antipyretic Activity
The antipyretic properties of imidazole derivatives make them potentially useful in the treatment of fever .
Antiviral Activity
Imidazole compounds have been shown to have antiviral activity . This suggests that they could be used in the development of new antiviral drugs.
Future Directions
Imidazole has become an important synthon in the development of new drugs . Given the wide range of biological activities exhibited by imidazole derivatives, “Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate” and similar compounds could have potential applications in the development of novel therapeutic agents .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-methyl-2-(2-methylimidazol-1-yl)ethanamine;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2H2O/c1-7-9-4-6-10(7)5-3-8-2;;/h4,6,8H,3,5H2,1-2H3;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIUWAAIFMZXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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